molecular formula C19H19N3O3 B229416 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone

3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone

カタログ番号 B229416
分子量: 337.4 g/mol
InChIキー: KWEPWMFPFFVACN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone, also known as CEP-32496, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound targets the protein BRAF, which is commonly mutated in various types of cancer, including melanoma and colorectal cancer.

作用機序

3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone inhibits the protein BRAF, which is commonly mutated in various types of cancer. BRAF is a key component of the MAPK/ERK pathway, which is involved in cell proliferation and survival. By inhibiting BRAF, 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone blocks the activation of the MAPK/ERK pathway, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in preclinical models of cancer. In addition, 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone has been shown to decrease the expression of various proteins involved in cell cycle progression and DNA repair.

実験室実験の利点と制限

One advantage of 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone is its specificity for BRAF, which reduces the potential for off-target effects. However, one limitation is that 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone has poor solubility in aqueous solutions, which can make it difficult to administer in preclinical studies.

将来の方向性

1. Combination therapy: Further studies are needed to investigate the potential of 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone in combination with other therapies, such as immune checkpoint inhibitors.
2. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone in humans.
3. Biomarker identification: Studies are needed to identify biomarkers that can predict response to 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone, which can help to guide patient selection for clinical trials.
4. Formulation optimization: Further studies are needed to optimize the formulation of 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone to improve its solubility and bioavailability.
5. Resistance mechanisms: Studies are needed to identify resistance mechanisms to 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone, which can help to guide the development of new therapies to overcome resistance.

合成法

The synthesis of 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone involves several steps, starting with the reaction of 5-nitro-1H-indazole with phenylacetic acid to form 5-nitro-3-phenyl-1H-indazole. This intermediate is then reacted with 3,3-dimethyl-2-butanone in the presence of a base to yield 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone.

科学的研究の応用

3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone has been extensively studied in preclinical models of cancer, including melanoma, colorectal cancer, and glioblastoma. In these studies, 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.

特性

分子式

C19H19N3O3

分子量

337.4 g/mol

IUPAC名

3,3-dimethyl-1-(5-nitro-3-phenylindazol-1-yl)butan-2-one

InChI

InChI=1S/C19H19N3O3/c1-19(2,3)17(23)12-21-16-10-9-14(22(24)25)11-15(16)18(20-21)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3

InChIキー

KWEPWMFPFFVACN-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3

正規SMILES

CC(C)(C)C(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。